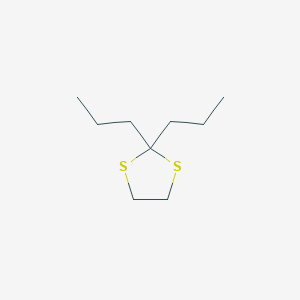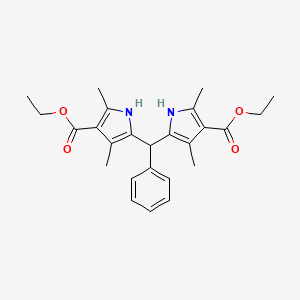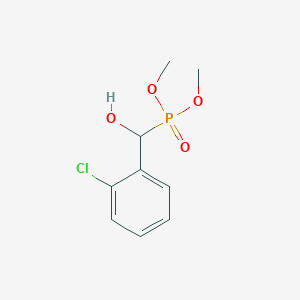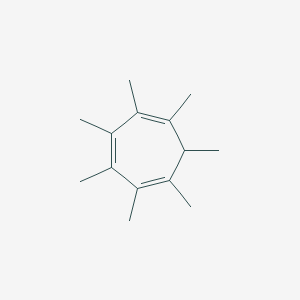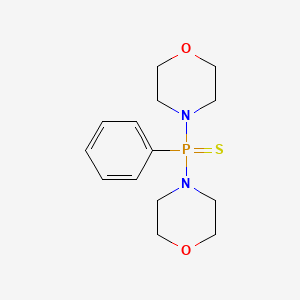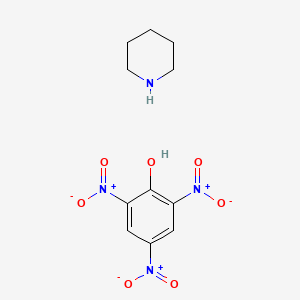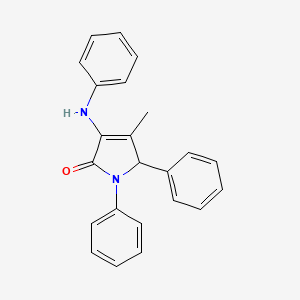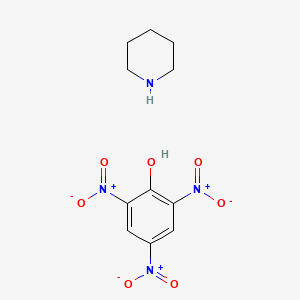
Piperidine, monopicrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, monopicrate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is a derivative of piperidine where the nitrogen atom is bonded to a picrate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, monopicrate typically involves the reaction of piperidine with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Piperidine+Picric Acid→Piperidine, Monopicrate
The reaction conditions often include maintaining a specific temperature and pH to optimize the yield of this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which are then purified using techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
Piperidine, monopicrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various piperidine derivatives.
科学研究应用
Piperidine, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound is used in the study of biological systems and as a tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of piperidine, monopicrate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound of piperidine, monopicrate, used in various chemical and pharmaceutical applications.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with different chemical properties.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
This compound is unique due to the presence of the picrate group, which imparts specific chemical and physical properties to the compound. This makes it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
属性
CAS 编号 |
6264-87-5 |
|---|---|
分子式 |
C11H14N4O7 |
分子量 |
314.25 g/mol |
IUPAC 名称 |
piperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;6H,1-5H2 |
InChI 键 |
FWKSXMLAUFVOEY-UHFFFAOYSA-N |
规范 SMILES |
C1CCNCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



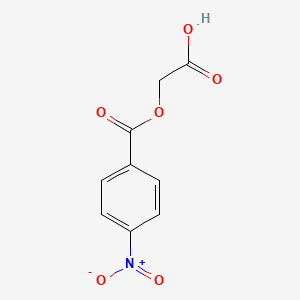

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

